ethyl N-(2,5-difluorophenyl)carbamate
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Overview
Description
Ethyl N-(2,5-difluorophenyl)carbamate is an organic compound with the molecular formula C9H9F2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a difluorophenyl group attached to the carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,5-difluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,5-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce ethyl N-(2,5-difluorophenyl)amine. Substitution reactions can lead to a variety of substituted carbamates with different functional groups.
Scientific Research Applications
Ethyl N-(2,5-difluorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses. This results in increased stimulation of nerve endings, which can have various physiological effects . The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl N-(2,5-difluorophenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(2,4-difluorophenyl)carbamate
- Ethyl N-(2,5-dichlorophenyl)carbamate
- Ethyl N-(2,5-dibromophenyl)carbamate
These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific difluorophenyl substitution, which imparts distinct properties compared to its analogs .
Properties
CAS No. |
2145-86-0 |
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Molecular Formula |
C9H9F2NO2 |
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NTRIBXGEERCDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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